6-azidohexyl methanesulfonate
Overview
Description
6-azidohexyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 6-azidohexyl chain
Mechanism of Action
Target of Action
Methanesulfonic acid 6-azidohexyl ester, also known as 6-azidohexyl methanesulfonate, is a complex compound with a wide range of potential targets. Based on the properties of similar compounds, it can be inferred that it may interact with various biological molecules, particularly proteins and nucleic acids .
Mode of Action
It is known that methanesulfonic acid esters are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Methanesulfonic acid 6-azidohexyl ester may also act as an alkylating agent, modifying the structure of its targets and thereby altering their function.
Biochemical Pathways
Given its potential role as an alkylating agent, it may interfere with various biochemical pathways, particularly those involving protein synthesis and dna replication .
Result of Action
As a potential alkylating agent, it may modify the structure of its targets, potentially leading to alterations in their function .
Action Environment
The action, efficacy, and stability of Methanesulfonic acid 6-azidohexyl ester may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 6-azidohexyl ester typically involves the esterification of methanesulfonic acid with 6-azidohexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: Industrial production of methanesulfonic acid 6-azidohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-azidohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioethers.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Amides or thioethers.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
6-azidohexyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
6-azidohexyl methanesulfonate can be compared with other sulfonate esters and azido compounds:
Methanesulfonic Acid Methyl Ester: Similar ester group but lacks the azido functionality, limiting its reactivity in click chemistry.
Methanesulfonyl Azide: Contains the azido group but lacks the ester functionality, making it less versatile in certain applications.
Hexyl Methanesulfonate: Similar ester group but lacks the azido functionality, reducing its utility in bioconjugation and other specialized applications.
The unique combination of the methanesulfonic acid ester and azido functionalities in methanesulfonic acid 6-azidohexyl ester makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-azidohexyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKXIJHTBTZYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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